PZ-128
Overview
Description
PZ-128, also known as P1pal-7, is a cell-penetrating lipopeptide pepducin. It is a first-in-class, specific, and reversible protease-activated receptor-1 (PAR1) antagonist. This compound targets the cytoplasmic surface of PAR1 and interrupts signaling to internally-located G proteins. This compound has shown antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
PZ-128 is synthesized as a lipidated pepducin, which involves the attachment of a lipid moiety to a peptide sequence. The peptide sequence for this compound is {Palmitate}-KKSRALF-NH2. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The lipidation is achieved by coupling the palmitate moiety to the N-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
PZ-128 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the lipid moiety.
Substitution: Substitution reactions can occur at the amino acid residues or the lipid moiety, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have altered biological activities and properties .
Scientific Research Applications
PZ-128 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool to study G-protein coupled receptor (GPCR) signaling pathways.
Biology: It is used to investigate the role of PAR1 in cellular processes such as migration, invasion, and angiogenesis.
Medicine: this compound is being developed as a therapeutic agent for conditions such as acute coronary syndromes, cancer, and thrombosis. .
Industry: This compound is used in the development of new therapeutic agents targeting GPCRs.
Mechanism of Action
PZ-128 exerts its effects by targeting the cytoplasmic surface of PAR1 and interrupting signaling to internally-located G proteins. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation, metastasis, and angiogenesis. The molecular targets include PAR1 and associated G proteins .
Comparison with Similar Compounds
Similar Compounds
Vorapaxar: Another PAR1 antagonist used as an antiplatelet agent.
Atopaxar: A PAR1 antagonist with similar therapeutic applications.
Uniqueness of PZ-128
This compound is unique due to its cell-penetrating ability and reversible inhibition of PAR1. Unlike vorapaxar and atopaxar, this compound is a pepducin, which allows it to target the intracellular domain of PAR1 and provide rapid, specific, and dose-dependent inhibition .
References
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIKWNVDCTBTF-BKGFHLQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H99N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371131-16-7 | |
Record name | PZ-128 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371131167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PZ-128 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PZ-128 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYT6MP4NS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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